
2-Cycloheptylidene-1,1-dimethylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cycloheptylidene-1,1-dimethylhydrazine is an organic compound with the molecular formula C10H18N2 It is a derivative of hydrazine, characterized by the presence of a cycloheptylidene group attached to a dimethylhydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cycloheptylidene-1,1-dimethylhydrazine can be synthesized through the reaction of cycloheptanone with N,N-dimethylhydrazine. The reaction typically involves the use of anhydrous solvents and is carried out under oxygen-free nitrogen to prevent oxidation. The crude product is then purified using techniques such as Kugelrohr distillation to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cycloheptylidene-1,1-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce hydrazine derivatives with varying degrees of methylation.
Applications De Recherche Scientifique
2-Cycloheptylidene-1,1-dimethylhydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Cycloheptylidene-1,1-dimethylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an alkylating agent, modifying the structure and function of biomolecules. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethylhydrazine: A symmetrical isomer with similar chemical properties but different biological activity.
N,N-Dimethylhydrazine: A simpler derivative of hydrazine with distinct reactivity and applications.
Uniqueness
2-Cycloheptylidene-1,1-dimethylhydrazine is unique due to its cycloheptylidene group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in certain synthetic and research applications where other hydrazine derivatives may not be suitable .
Propriétés
Numéro CAS |
39672-01-0 |
|---|---|
Formule moléculaire |
C9H18N2 |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
N-(cycloheptylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C9H18N2/c1-11(2)10-9-7-5-3-4-6-8-9/h3-8H2,1-2H3 |
Clé InChI |
NTPYDRCNKNBRQJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=C1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


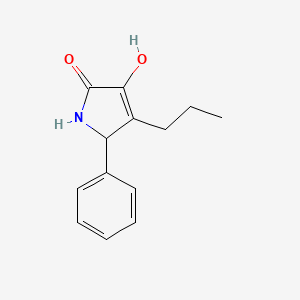
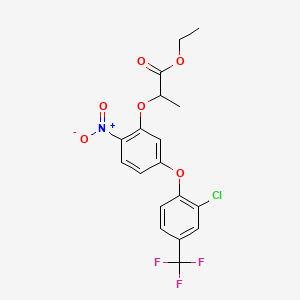
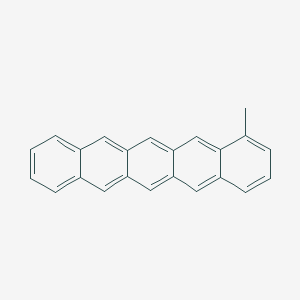
![7-(2-Chlorophenyl)-5-methylbenzo[c]acridine](/img/structure/B14659733.png)
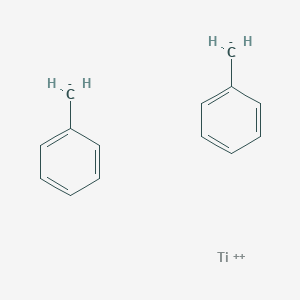

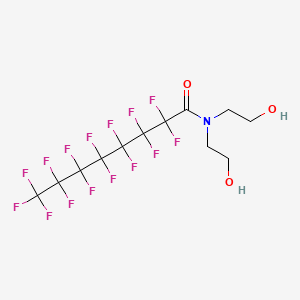
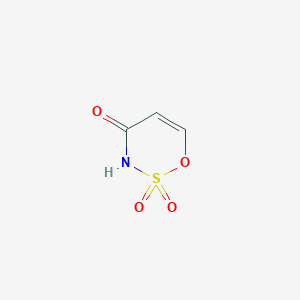
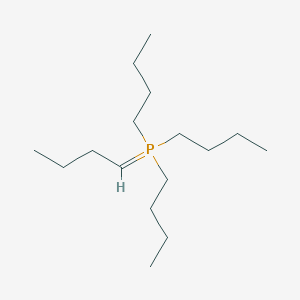

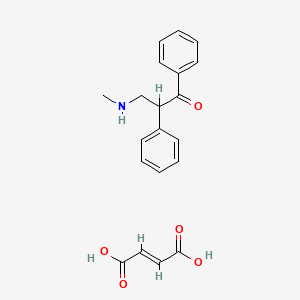
![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)

plumbane](/img/structure/B14659800.png)
